methyl N-sulfamoylcarbamate
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Overview
Description
Methyl N-sulfamoylcarbamate is an organic compound with the molecular formula C2H6N2O4S It is a derivative of carbamic acid and contains both a methyl group and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-sulfamoylcarbamate can be synthesized through several methods. One common approach involves the reaction of methanol with urea in the presence of a catalyst. The reaction proceeds as follows:
CO(NH2)2+CH3OH→CH3OC(O)NH2+NH3
Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate. These reactions typically require controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The use of continuous flow systems and advanced catalysts can enhance the efficiency of the production process. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl N-sulfamoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler carbamates. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl N-sulfamoylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: This compound is used in the production of polymers, textiles, and other industrial materials
Mechanism of Action
The mechanism of action of methyl N-sulfamoylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-sulfamoylcarbamate include:
Ethyl carbamate: Another derivative of carbamic acid with similar chemical properties.
Methyl carbamate: A simpler carbamate with a methyl group but without the sulfamoyl group.
N-sulfamoylpyrrole-2-carboxylates: Compounds with similar sulfamoyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of a methyl group and a sulfamoyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications .
Properties
CAS No. |
14437-08-2 |
---|---|
Molecular Formula |
C2H6N2O4S |
Molecular Weight |
154.15 g/mol |
IUPAC Name |
methyl N-sulfamoylcarbamate |
InChI |
InChI=1S/C2H6N2O4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5)(H2,3,6,7) |
InChI Key |
JDAAQUVSYXJIPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NS(=O)(=O)N |
Origin of Product |
United States |
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